molecular formula C25H24ClN5O2S B11092770 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11092770
M. Wt: 494.0 g/mol
InChI Key: HYRWIXCSNRINJH-UHFFFAOYSA-N
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Description

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and triazole moieties. These interactions could modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure that can undergo similar reactions.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

What sets 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C25H24ClN5O2S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H24ClN5O2S/c1-17-5-3-4-6-22(17)31-23(15-27-19-9-7-18(26)8-10-19)29-30-25(31)34-16-24(32)28-20-11-13-21(33-2)14-12-20/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChI Key

HYRWIXCSNRINJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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